molecular formula C10H9ClF3N3 B2431304 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1172562-08-1

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

Katalognummer B2431304
CAS-Nummer: 1172562-08-1
Molekulargewicht: 263.65
InChI-Schlüssel: JYOPEQMJPBFHRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride inhibits the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride prevents the activation of downstream signaling pathways that contribute to the survival and proliferation of B-cells. This leads to the induction of apoptosis (cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been shown to induce apoptosis in various B-cell malignancies, including CLL and NHL. The drug also inhibits the migration and adhesion of B-cells, which are important processes in the development and progression of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is its high potency and selectivity for BTK, which makes it an effective inhibitor of B-cell malignancies. However, one limitation is that the drug may not be effective in all patients, as some may have mutations or alterations in the B-cell receptor signaling pathway that make them resistant to BTK inhibition.

Zukünftige Richtungen

Future research on 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, studies could investigate the use of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Finally, research could explore the potential of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in combination with other targeted therapies or immunotherapies.

Synthesemethoden

The synthesis of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with hydrochloric acid to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride hydrochloride.

Wissenschaftliche Forschungsanwendungen

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating various B-cell malignancies. In a phase I clinical trial, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride demonstrated promising results in patients with relapsed or refractory CLL and NHL. The drug was well-tolerated, and some patients showed significant improvement in their disease status.

Eigenschaften

IUPAC Name

4-pyrazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16;/h1-6H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPEQMJPBFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.